molecular formula C8H16N2O2 B057451 Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate CAS No. 16689-34-2

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

Cat. No. B057451
CAS RN: 16689-34-2
M. Wt: 172.22 g/mol
InChI Key: XCMYPTLLFDFJAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate involves the refluxing of t-butyl carbazate with the corresponding aldehyde in ethanol. This process yields the compound and its derivatives in appreciable amounts. The synthesis is characterized by the identification of the products using spectral data analysis (Bhat et al., 2019).

Molecular Structure Analysis

Single crystal X-ray analysis has been utilized to confirm the trans-nature of the double bond in the synthesized compounds. The molecular structure simulation using the DFT approach has also provided insights into the geometric parameters and stability of the molecule, showcasing its potential for further applications (Khan et al., 2021).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including cyclocondensation and interaction with other chemical entities, leading to the formation of new compounds. The reaction mechanisms often involve the formation of key intermediates, such as vinylidenerhodium complexes, indicating the compound's reactivity and potential for synthesis of complex molecules (Fukumoto et al., 2016).

Scientific Research Applications

  • Synthesis and Characterization for Potential Use as Mcl-1 Antagonists :

    • Research focused on the synthesis of tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate derivatives and their characterization.
    • These compounds demonstrated moderate potency against the Mcl-1 enzyme, which is significant in the context of medical research, particularly in cancer therapeutics (Bhat et al., 2019).
  • Coordination and Photochemical Properties for Fluorescent Sensing :

    • Studies on hydroxypyrazole-based ligands, including derivatives of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, highlighted their ability to act as fluorescent sensors for detecting Zn(II) ions.
    • This has implications in the development of new materials for sensing and detection applications (Formica et al., 2018).
  • Synthesis of Novel Heterocycles and Schiff Base Ligands :

    • Research included the synthesis of various heterocyclic compounds and Schiff base ligands using tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.
    • These studies contribute to the field of organic chemistry by providing new methods and pathways for synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Obreza & Urleb, 2003).
  • Development of Insecticides and Pest Regulators :

    • Some studies focused on the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, showing significant insecticidal activity.
    • This research is particularly relevant in the development of environmentally friendly pest control agents (Wang et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes, or if swallowed .

properties

IUPAC Name

tert-butyl N-(propan-2-ylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h1-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMYPTLLFDFJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465716
Record name TERT-BUTYL 2-(PROPAN-2-YLIDENE)HYDRAZINECARBOXYLATE
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URL https://comptox.epa.gov/dashboard/DTXSID00465716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

CAS RN

16689-34-2
Record name TERT-BUTYL 2-(PROPAN-2-YLIDENE)HYDRAZINECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide
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Synthesis routes and methods I

Procedure details

Scheme 1 shows the synthesis of intermediate isopropylhydrazine hydrochloride 4 from Boc-hydrazine 1. Condensation of 1 with acetone and magnesium sulfate gave Boc-hydrazone, tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate 2 (Example 1). Palladium-catalyzed hydrogenation of 2 in acetic acid and methanol gave Boc-isopropyl-hydrazine 3 (Example 2) which was treated in situ with hydrogen chloride gas to give 4 (Example 3).
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl hydrazinecarboxylate 1 (CAS Reg. No. 870-46-2) (25.1 g, 0.190 mol) in acetone (185 mL) was added the magnesium sulfate (6 g) and 12 drops acetic acid (Wu et al (2012) Jour. Med. Chem. 55(6):2724-2736; WO 2007/056170; Zawadzki et al (2003) Polish Jour. Chem. 77(3):315-319). The mixture was heated to reflux for 2.5 h and cooled to rt and filtered. The filtrate was concentrated to give tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate 2 (CAS Reg. No. 16689-34-2) as an off-white solid (32 g, 98%) (used in the next step without further purification). LC-MS [M+H]+=172.9, RT=2.11 min. 1H NMR 300 MHz (CDCl3) d 7.35 (br s, 1H, NH), 2.04 (s, 3H), 1.82 (s, 3H), 1.54 (s, 9H); 13C NMR 300 MHz (CDCl3) d 152.9, 149.7, 80.7, 28.1, 25.3, 15.9.
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6 g
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185 mL
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Synthesis routes and methods III

Procedure details

To a solution of tert-butylcarbazate (50.0 g, 378 mmol) in 40 mL acetone is added 10 g MgSO4 and 5 mL acetic acid and the reaction mixture is stirred at reflux temperature for 1 h. The reaction mixture is filtered and concentrated in vacuo. The residue is crystallized from diethyl ether/cyclohexane. Yield: 49.4 g.
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50 g
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10 g
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5 mL
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40 mL
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Synthesis routes and methods IV

Procedure details

To a solution of tert-butyl hydrazinecarboxylate (25.1 g, 0.190 mol) in acetone (185 mL) was added the magnesium sulfate (6 g) and 12 drops acetic acid. The mixture was heated to reflux for 2.5 h and cooled to rt and filtered. The filtrate was concentrated to give an off-white solid (32 g, 98%) (used in the next step without further purification). LC-MS [M+H]+=172.9, RT=2.11 min.
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25.1 g
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6 g
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185 mL
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98%

Synthesis routes and methods V

Procedure details

To a mechanically stirred solution of tert-butylcarbazate (450 g, 3.4 mol) in acetone (2.5 L) was added magnesium sulfate (100 g, 0.83 mol) and 100 drops of acetic acid. The mixture was warmed to reflux and stirred for 3.5 h. After being cooled to rt, the mixture was filtered and partially concentrated, at which point the product crystallized from the supersaturated solvent. The crystals were filtered and dried in a vacuum oven overnight to provide the title compound as colorless needles (463 g, 79%): 1H NMR (300 MHz, d6-DMSO) δ 1.40 (s, 9H), 1.75 (s, 3H), 1.83 (s, 3H).
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450 g
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100 g
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2.5 L
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79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
Reactant of Route 2
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

Citations

For This Compound
3
Citations
G Mari, M Verboni, L De Crescentini, G Favi… - Organic Chemistry …, 2018 - pubs.rsc.org
A new and efficient synthesis of fully substituted 2,5-dihydrothiophenes by a sequential one-pot four component reaction between primary amines, β-ketoesters, aryl isothiocyanates and …
Number of citations: 31 pubs.rsc.org
G Mari, L De Crescentini, G Favi… - European Journal of …, 2018 - Wiley Online Library
Two unprecedented approaches to amply functionalized 2‐arylamino‐5‐hydrazonothiophene‐3‐carboxylates were reported. The first one is a useful metal‐free sequential …
NC Giampietro - 2010 - deepblue.lib.umich.edu
Part One of this thesis describes the synthesis of heterocycles containing two heteroatoms via palladium-catalyzed carboamination and carboetherification reactions. The development …
Number of citations: 2 deepblue.lib.umich.edu

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